2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with 4-bromophenyl acetic acid under basic conditions to form the intermediate 4-(4-chlorophenoxy)phenyl acetic acid. This intermediate is then subjected to cyclization with 2-aminothiazole in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)phenol: Another compound with a chlorophenoxy group, used in similar applications.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a chlorophenoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Anticonvulsant Activity
Research has demonstrated that thiazole derivatives, including 2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, possess significant anticonvulsant properties. In a study evaluating the structure-activity relationship (SAR) of thiazole-containing compounds, it was found that the presence of a carboxylic acid group at the 5-position of the thiazole ring contributes to enhanced anticonvulsant activity .
Antitumor Properties
The compound has shown promising antitumor activity in various cancer cell lines. Studies have indicated that the presence of the thiazole ring, along with the chlorophenoxy substituent, plays a crucial role in its cytotoxic effects .
Case Study: Cytotoxicity Against Prostate Cancer Cells
A comprehensive study evaluated the cytotoxic effects of thiazole derivatives, including this compound, on prostate cancer cell lines PC-3 and DU145. The results showed a dose-dependent and time-dependent decrease in cell survival .
Table 1: IC50 values (μg/mL) for this compound
Cell Line | 24 hours | 48 hours | 72 hours |
---|---|---|---|
PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The compound demonstrated higher efficacy against PC-3 cells compared to DU145 cells, suggesting potential selectivity in its antitumor activity .
Anti-inflammatory Activity
Thiazole derivatives have been extensively studied for their anti-inflammatory properties. While specific data on this compound is limited, structurally similar compounds have shown significant anti-inflammatory activity .
Research Findings
In a study focusing on 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles, compounds with chloro substituents demonstrated potent anti-inflammatory activity, surpassing the standard drug phenylbutazone at all tested doses . This suggests that the chloro substituent in this compound may contribute to its potential anti-inflammatory properties.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression.
15-LOX-1 Inhibition
Studies have indicated that thiazole derivatives can inhibit 15-LOX-1, an enzyme implicated in prostate cancer progression. While specific data on this compound is not available, structurally similar compounds have demonstrated significant inhibitory activity against this enzyme .
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-10-15(17(20)21)23-16(19-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWGHQWTXSMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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